tert-butyl-dimethyl-((R)-2-oxiranyl-ethoxy)-silane
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Overview
Description
tert-butyl-dimethyl-((R)-2-oxiranyl-ethoxy)-silane is an organic compound that features an oxirane ring, also known as an epoxide, and a tert-butyldimethylsiloxy group. Epoxides are highly reactive due to the strained three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl-((R)-2-oxiranyl-ethoxy)-silane typically involves the following steps:
Formation of the tert-butyldimethylsiloxy group: This can be achieved by reacting an alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Epoxidation: The oxirane ring can be introduced by reacting an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophiles can attack the oxirane ring, resulting in ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: mCPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Diols: From oxidation.
Alcohols: From reduction.
Substituted alcohols: From nucleophilic substitution.
Scientific Research Applications
tert-butyl-dimethyl-((R)-2-oxiranyl-ethoxy)-silane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules.
Medicine: Investigated for its potential in drug development.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butyl-dimethyl-((R)-2-oxiranyl-ethoxy)-silane involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[2-(tert-Butyldimethylsiloxy)ethyl]oxirane: The enantiomer of the compound.
(2R)-2-[2-(trimethylsiloxy)ethyl]oxirane: Similar structure but with a trimethylsiloxy group instead of tert-butyldimethylsiloxy.
Uniqueness
tert-butyl-dimethyl-((R)-2-oxiranyl-ethoxy)-silane is unique due to the presence of the tert-butyldimethylsiloxy group, which can provide steric protection and influence the reactivity of the compound.
Properties
Molecular Formula |
C10H22O2Si |
---|---|
Molecular Weight |
202.37 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[2-[(2R)-oxiran-2-yl]ethoxy]silane |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-7-6-9-8-11-9/h9H,6-8H2,1-5H3/t9-/m1/s1 |
InChI Key |
JENWKUPKYMNMMA-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC[C@@H]1CO1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1CO1 |
Origin of Product |
United States |
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